(S)-2-((4-Bromophenoxy)methyl)oxirane is a chiral epoxide characterized by a three-membered oxirane ring attached via a methylene linker to a 4-bromophenoxy group. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol [2] [5] . The IUPAC name explicitly defines the stereochemistry at the C2 position of the oxirane ring: (2S)-2-[(4-bromophenoxy)methyl]oxirane. The "(S)" prefix denotes the counterclockwise (sinister) spatial arrangement of substituents around this chiral carbon, a critical determinant of its reactivity and biological interactions [5] [8].
The strained oxirane ring (bond angle ~60°) confers significant reactivity, while the para-bromine atom on the aromatic ring enhances electrophilicity and provides a site for further derivatization [4] [5]. Key physical properties include a melting point range of 48–52°C for the racemate and a crystalline solid appearance [2] . The compound is typically stored at 0–8°C to maintain stability and prevent ring-opening reactions [2] .
Table 1: Structural and Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉BrO₂ | [2] [5] |
Molecular Weight | 229.07 g/mol | [2] |
CAS Number (Racemate) | 2212-06-8 | [2] |
CAS Number (S-Enantiomer) | 129098-56-2 | [5] |
Melting Point | 48–52°C (racemate) | [2] |
Chiral Center | C2 of oxirane ring | [5] [8] |
Storage Conditions | 0–8°C | [2] |
The synthetic exploration of epoxides began with Wurtz's 1859 synthesis of ethylene oxide, but functionalized oxiranes like bromophenyl glycidyl ethers emerged much later [4] [7]. Early industrial routes relied on halohydrin dehydrohalogenation, exemplified by propylene oxide production from propylene chlorohydrin [4]. The racemic precursor to (S)-2-((4-bromophenoxy)methyl)oxirane—2-[(4-bromophenoxy)methyl]oxirane—was first documented in mid-20th-century catalogs as a crystalline solid (CAS 2212-06-8) [2] . However, asymmetric synthesis remained challenging until chiral catalysis advanced in the 1980s.
Modern synthesis leverages stereoselective methods. A key route involves nucleophilic substitution between enantiopure (S)-glycidol and 4-bromophenol under basic conditions (e.g., NaOH), typically at 80°C [5]. Industrial adaptations employ continuous flow reactors with phase-transfer catalysts to enhance yield and enantiopurity (>99% HPLC) [5]. Alternative approaches include Jacobsen asymmetric epoxidation of allyl 4-bromophenyl ether, though this method faces scalability limitations [4] [5].
Table 2: Evolution of Synthetic Methods
Period | Synthetic Method | Key Advance | Limitations |
---|---|---|---|
1859–1930 | Halohydrin dehydrohalogenation | Wurtz ethylene oxide synthesis | Racemic mixtures only |
1930–1980 | Peroxyacid oxidation (e.g., mCPBA) | Prilezhaev reaction for alkenes | Low stereoselectivity |
1980–present | Chiral pool (S)-glycidol coupling | Enantiopure (>99%) product | Requires resolved glycidol |
2000–present | Asymmetric catalysis | Jacobsen/Shi epoxidation | Scalability challenges |
Chirality in oxiranes like (S)-2-((4-bromophenoxy)methyl)oxirane profoundly influences their chemical behavior and applications. The stereoelectronic properties of the (S)-enantiomer dictate regioselectivity in ring-opening reactions; nucleophiles preferentially attack the less hindered C3 position due to steric and electronic constraints [4] [5]. This selectivity enables precise synthesis of chiral building blocks for pharmaceuticals, such as β-blockers or antifungal agents, where biological activity depends on absolute configuration [2] [5].
In polymer science, the (S)-enantiomer facilitates stereoregular chain propagation, enhancing crystallinity and mechanical strength in polyethers [4]. Biological studies utilize this compound to probe enzyme mechanisms (e.g., epoxide hydrolases), which exhibit stereospecific hydrolysis kinetics—often processing the (S)-enantiomer 10-100× faster than the (R)-form [5]. The bromine atom further enables catalytic cross-coupling (e.g., Suzuki reactions), creating chiral biaryl ethers inaccessible via racemic routes [5] .
Table 3: Applications Leveraging Chirality
Application Domain | Role of (S)-Enantiomer | Advantage |
---|---|---|
Pharmaceutical Synthesis | Chiral synthon for β-receptor ligands | Enhanced binding affinity |
Polymer Cross-Linking | Stereoselective ether formation | Improved polymer tensile strength |
Enzymology Studies | Substrate for epoxide hydrolases | Elucidation of kinetic resolution |
Agrochemical Development | Enantiopure herbicide intermediates | Reduced ecotoxicity |
Materials Science | Chiral dopants for liquid crystals | Tunable optical properties |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7